molecular formula C19H25N3O3 B2709768 1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1211358-34-7

1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2709768
CAS No.: 1211358-34-7
M. Wt: 343.427
InChI Key: PIFIYODQPBKWDO-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a novel chemical entity designed for pharmaceutical and life sciences research. This compound features a hybrid architecture combining a piperidine ring, a 1,3,4-oxadiazole unit, and a 2-ethoxybenzoyl group. The 1,3,4-oxadiazole ring is a well-characterized bioisosteric scaffold, frequently employed in medicinal chemistry to improve metabolic stability and membrane permeability in drug discovery projects . Its presence is associated with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, making it a versatile building block for developing new therapeutic agents . The specific integration of the 2-ethoxybenzoyl moiety may offer unique target engagement profiles, potentially modulating central nervous system or enzyme-related pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only and is not classified as a consumer product, pharmaceutical, or cosmetic. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this material in accordance with all applicable laboratory safety standards and regulations.

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-4-24-16-8-6-5-7-15(16)19(23)22-11-9-14(10-12-22)18-21-20-17(25-18)13(2)3/h5-8,13-14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFIYODQPBKWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Introduction of the 2-ethoxyphenyl group: This step involves the coupling of the piperidine-oxadiazole intermediate with 2-ethoxybenzoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amine derivatives from the oxadiazole ring.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1780735-70-7)

  • Structure : Lacks the 2-ethoxybenzoyl group, retaining only the piperidine-oxadiazole-isopropyl scaffold.
  • Properties : Smaller molecular weight (C₁₀H₁₇N₃O) compared to the target compound, leading to higher solubility in polar solvents.
  • Role : Primarily used as a synthetic intermediate for further functionalization, as seen in and .

4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]piperidine

  • Structure : Substitutes the isopropyl group with a 4-bromophenyl ring.

Piperidine-Oxadiazole Derivatives with Aromatic Substitutions

4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine (CAS 1211086-12-2)

  • Structure : Replaces 2-ethoxybenzoyl with a xanthene carbonyl group.
  • Impact : The xanthene moiety introduces extended π-conjugation, likely improving UV absorption and photostability. However, its bulkiness may reduce bioavailability compared to the target compound’s ethoxybenzoyl group .

Usmarapride (3-{5-[1-(3-Methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole)

  • Structure : Features an indazole and 3-methoxypropyl group instead of ethoxybenzoyl.
  • Activity: Acts as a serotonin (5-HT₄) receptor partial agonist, highlighting how minor substituent changes shift biological targets. The indazole ring may enhance CNS penetration .

Heterocyclic Variants

1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine

  • Structure : Replaces oxadiazole with thiadiazole and adds a benzyl group.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity Reference
Target Compound Piperidine-oxadiazole 2-Ethoxybenzoyl, isopropyl C₂₂H₂₈N₃O₃* Inferred antimicrobial N/A
4-[5-(Propan-2-yl)-oxadiazol-2-yl]piperidine Piperidine-oxadiazole None C₁₀H₁₇N₃O Synthetic intermediate
Usmarapride Piperidine-oxadiazole 3-Methoxypropyl, indazole C₂₁H₂₉N₅O₂ 5-HT₄ agonist
1-Benzyl-4-[2-(5-phenyl-thiadiazol-2-yl)piperidine Piperidine-thiadiazole Benzyl, phenyl C₂₂H₂₄N₄S Neurological research

*Estimated formula based on structural analogy.

Key Observations

Substituent Effects :

  • The 2-ethoxybenzoyl group in the target compound likely enhances lipophilicity and aromatic stacking interactions compared to simpler analogs like CAS 1780735-70-7.
  • Replacing oxadiazole with thiadiazole () alters electronic properties, affecting target selectivity.

Biological Activity :

  • Oxadiazole derivatives in and exhibit antimicrobial activity, suggesting the target compound may share this trait.
  • Usmarapride demonstrates that piperidine-oxadiazole scaffolds can achieve receptor-specific activity (e.g., 5-HT₄).

Synthetic Accessibility :

  • The target compound’s synthesis may resemble methods in , where oxadiazole formation involves cyclization of thiosemicarbazides.

Biological Activity

The compound 1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is an intriguing molecule due to its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of This compound can be described as follows:

  • Core Structure : A piperidine ring substituted with a 2-ethoxybenzoyl group and a 5-(propan-2-yl)-1,3,4-oxadiazol-2-yl moiety.
  • Molecular Formula : C₁₅H₁₈N₂O₃

Table 1: Structural Characteristics

PropertyValue
Molecular Weight278.31 g/mol
LogP3.45
SolubilitySoluble in DMSO
Melting PointNot determined

Antiproliferative Effects

Research indicates that derivatives of oxadiazole-containing piperidines exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the potency of compounds similar to This compound , particularly against prostate cancer cells (DU-145) with GI50 values in the low micromolar range .

The mechanism by which these compounds exert their biological effects is primarily through inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells. The specific binding site on tubulin for these compounds has been identified as analogous to that of colchicine, a well-known antitumor agent.

Study 1: Efficacy Against Prostate Cancer

In a series of experiments involving DU-145 prostate cancer cells, several oxadiazole-piperidine derivatives were tested for their antiproliferative properties. The lead compound exhibited a GI50 value of 120 nM , demonstrating significant potency compared to standard chemotherapy agents .

Study 2: Mechanistic Insights

Further biochemical assays confirmed that these compounds increase the number of mitotic cells post-treatment, indicative of their role as tubulin inhibitors. This was evidenced by increased TUNEL staining in treated cells, signifying apoptosis .

Comparative Analysis

A comparative analysis with other known antiproliferative agents is summarized in Table 2.

Table 2: Comparative Antiproliferative Activity

CompoundGI50 (nM)Mechanism
This compound120Tubulin Inhibition
Colchicine20Tubulin Inhibition
Paclitaxel15Microtubule Stabilization
Gemcitabine>1000DNA Synthesis Inhibition

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